

Phthalazine-1-thiol: A Promising Scaffold for Novel Kinase Inhibitors

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Compound of Interest

Compound Name: *Phthalazine-1-thiol*

Cat. No.: *B018846*

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Application Notes and Protocols for Researchers in Drug Discovery

The phthalazine core is a recognized privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors with significant therapeutic potential. This document explores the application of **Phthalazine-1-thiol** as a versatile scaffold for the design and synthesis of novel kinase inhibitors, with a particular focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora Kinases. These application notes provide detailed experimental protocols and rationale for researchers, scientists, and drug development professionals.

Introduction to Phthalazine-Based Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the transfer of a phosphate group to specific substrate molecules. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have emerged as a major class of targeted therapeutics. The phthalazine nucleus has been successfully incorporated into several potent kinase inhibitors, demonstrating its utility as a pharmacophore.^{[1][2]} Derivatives of phthalazine have shown inhibitory activity against a range of kinases, including VEGFR-2, Aurora kinases, and Epidermal Growth Factor Receptor (EGFR).^{[1][3]}

While much of the existing research has focused on phthalazinone derivatives, the **Phthalazine-1-thiol** scaffold offers a unique opportunity for the development of a new generation of kinase inhibitors. The presence of a thiol group allows for versatile S-alkylation,

enabling the introduction of a wide array of substituents to explore the chemical space around the kinase active site and to modulate the compound's pharmacokinetic properties.

Rationale for Phthalazine-1-thiol as a Kinase Inhibitor Scaffold

Phthalazine-1-thiol exists in a tautomeric equilibrium with its thione form, phthalazin-1(2H)-thione. This allows for functionalization at the sulfur atom, providing a convenient handle for the synthesis of diverse compound libraries. The strategic placement of various moieties on the sulfur atom can be used to target different regions of the kinase ATP-binding pocket, potentially leading to enhanced potency and selectivity.

The exploration of S-substituted **phthalazine-1-thiol** derivatives as kinase inhibitors is a promising and underexplored area of research. The data presented below for existing phthalazine and phthalazinone kinase inhibitors provides a strong rationale for investigating this novel scaffold.

Quantitative Data: Phthalazine Derivatives as Kinase Inhibitors

The following tables summarize the in vitro activity of various phthalazine and phthalazinone derivatives against key kinase targets and cancer cell lines, as reported in the literature. This data underscores the potential of the phthalazine scaffold for kinase inhibition.

Table 1: Inhibitory Activity of Phthalazine Derivatives against Kinases

Compound ID	Target Kinase	IC50 (nM)	Reference
Vatalanib (PTK787)	VEGFR-1	380	[4]
VEGFR-2	20	[4]	
AAC789	VEGFR-2	20	[4]
IM-023911	VEGFR-2	48	[4]
Compound 2g	VEGFR-2	148	[3]
Compound 4a	VEGFR-2	196	[3]
Compound 12b	VEGFR-2	17.8	[5]
Compound 9c	VEGFR-2	21.8	[5]
Compound 13c	VEGFR-2	19.8	[5]
Sorafenib (Reference)	VEGFR-2	32.1	[5]
Compound 12d	EGFR	21.4	[6]
Erlotinib (Reference)	EGFR	80	[6]
AMG 900	Pan-Aurora Kinase	Potent Inhibitor	[4]
Phthalazinone pyrazole	Aurora-A	31	[7]

Table 2: Cytotoxic Activity of Phthalazine Derivatives against Cancer Cell Lines

Compound ID	Cell Line	Cancer Type	IC50 (μM)	Reference
Compound 2g	HepG2	Hepatocellular Carcinoma	0.18	[4]
MCF-7	Breast Cancer	0.15	[4]	
Compound 4a	HepG2	Hepatocellular Carcinoma	0.09	[4]
MCF-7	Breast Cancer	0.12	[4]	
Compound 12b	HCT-116	Colon Cancer	0.32	[8]
Compound 13c	HCT-116	Colon Cancer	0.64	[8]
Compound 9c	HCT-116	Colon Cancer	1.58	[8]
Sorafenib (Reference)	HCT-116	Colon Cancer	3.23	[8]
Compound 12d	MDA-MB-231	Breast Cancer	0.57	[6]
MCF-7	Breast Cancer	1.9	[6]	
Erlotinib (Reference)	MDA-MB-231	Breast Cancer	1.0	[6]
MCF-7	Breast Cancer	1.32	[6]	

Experimental Protocols

General Synthesis of S-Substituted Phthalazine-1-thiol Derivatives

This protocol describes a general method for the S-alkylation of **phthalazine-1-thiol** to generate a library of derivatives.

Materials:

- **Phthalazine-1-thiol**

- Appropriate alkyl halide (e.g., benzyl bromide, substituted benzyl bromides, etc.)
- Base (e.g., potassium carbonate, sodium hydride)
- Solvent (e.g., N,N-dimethylformamide (DMF), acetone)
- Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

- To a solution of **phthalazine-1-thiol** (1 equivalent) in a suitable solvent (e.g., DMF), add a base (1.1 equivalents) at room temperature.
- Stir the mixture for 30 minutes to form the thiolate anion.
- Add the desired alkyl halide (1.1 equivalents) to the reaction mixture.
- Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired S-substituted **phthalazine-1-thiol** derivative.

In Vitro VEGFR-2 Kinase Assay Protocol (Luminescence-Based)

This protocol is adapted from commercially available kinase assay kits and is designed to measure the inhibitory activity of test compounds against VEGFR-2.^{[8][9][10]}

Materials:

- Recombinant Human VEGFR-2 (GST-tagged)

- 5x Kinase Buffer
- ATP (500 μ M)
- PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))
- Test Compounds (dissolved in DMSO)
- Kinase-Glo® MAX Reagent
- White, opaque 96-well plates
- Luminometer

Procedure:

- Prepare a 1x Kinase Buffer by diluting the 5x stock.
- Prepare serial dilutions of the test compounds in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.
- Prepare a master mix containing 1x Kinase Buffer, ATP, and PTK substrate.
- Add the master mix to the wells of a 96-well plate.
- Add the diluted test compounds to the appropriate wells. Include a positive control (DMSO vehicle) and a blank (no enzyme).
- Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the blank.
- Incubate the plate at 30°C for 45-60 minutes.
- Stop the reaction and detect the remaining ATP by adding Kinase-Glo® MAX reagent to each well.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.

- Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

In Vitro Aurora Kinase Assay Protocol (Luminescence-Based)

This protocol is adapted from established methods for measuring Aurora kinase activity and inhibition.^{[4][6][11][12]}

Materials:

- Recombinant Human Aurora A or Aurora B kinase
- Kinase Substrate (e.g., Kemptide for Aurora A, Histone H3 for Aurora B)
- Kinase Assay Buffer
- ATP
- Test Compounds (dissolved in DMSO)
- ADP-Glo™ Reagent and Kinase Detection Reagent
- White, opaque 96-well plates
- Luminometer

Procedure:

- Prepare 1x Kinase Assay Buffer.
- Prepare serial dilutions of the test compounds in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.
- Prepare a substrate and ATP mix in Kinase Assay Buffer.
- Add the diluted test compounds to the wells of a 96-well plate, along with positive and blank controls.

- Initiate the reaction by adding the diluted Aurora kinase enzyme.
- Incubate the plate at 30°C for 45-60 minutes.
- Stop the kinase reaction by adding ADP-Glo™ Reagent.
- Incubate at room temperature for 40 minutes.
- Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30 minutes.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition and determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

This assay is used to determine the cytotoxic effect of the synthesized compounds on cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., HUVEC, HeLa, MCF-7)
- Complete cell culture medium
- Test Compounds (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well cell culture plates
- Microplate reader

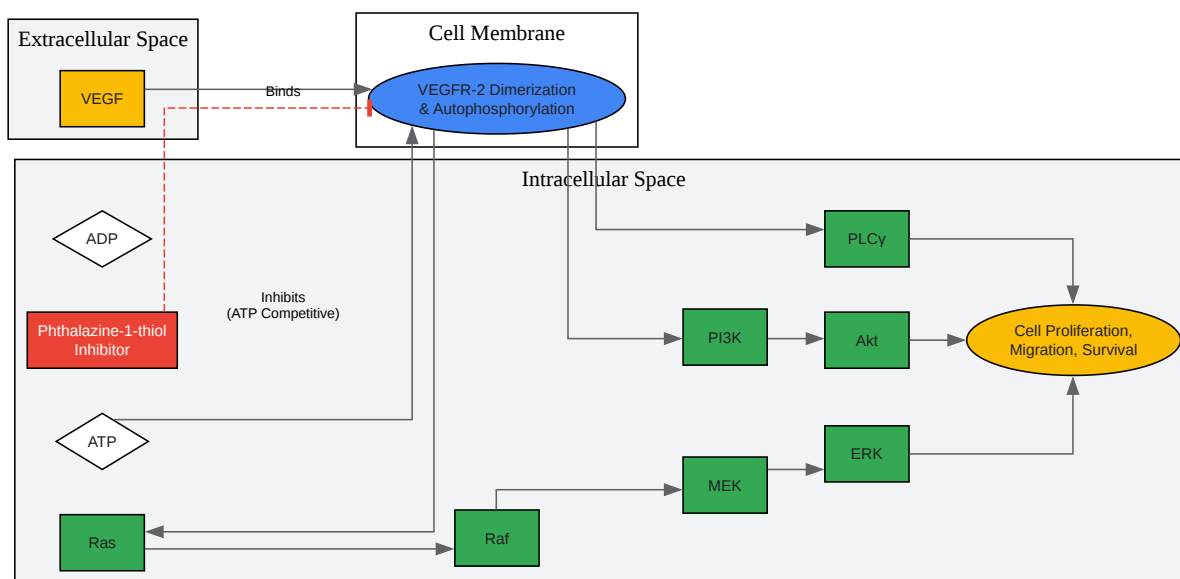
Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (DMSO).
- After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
- Add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

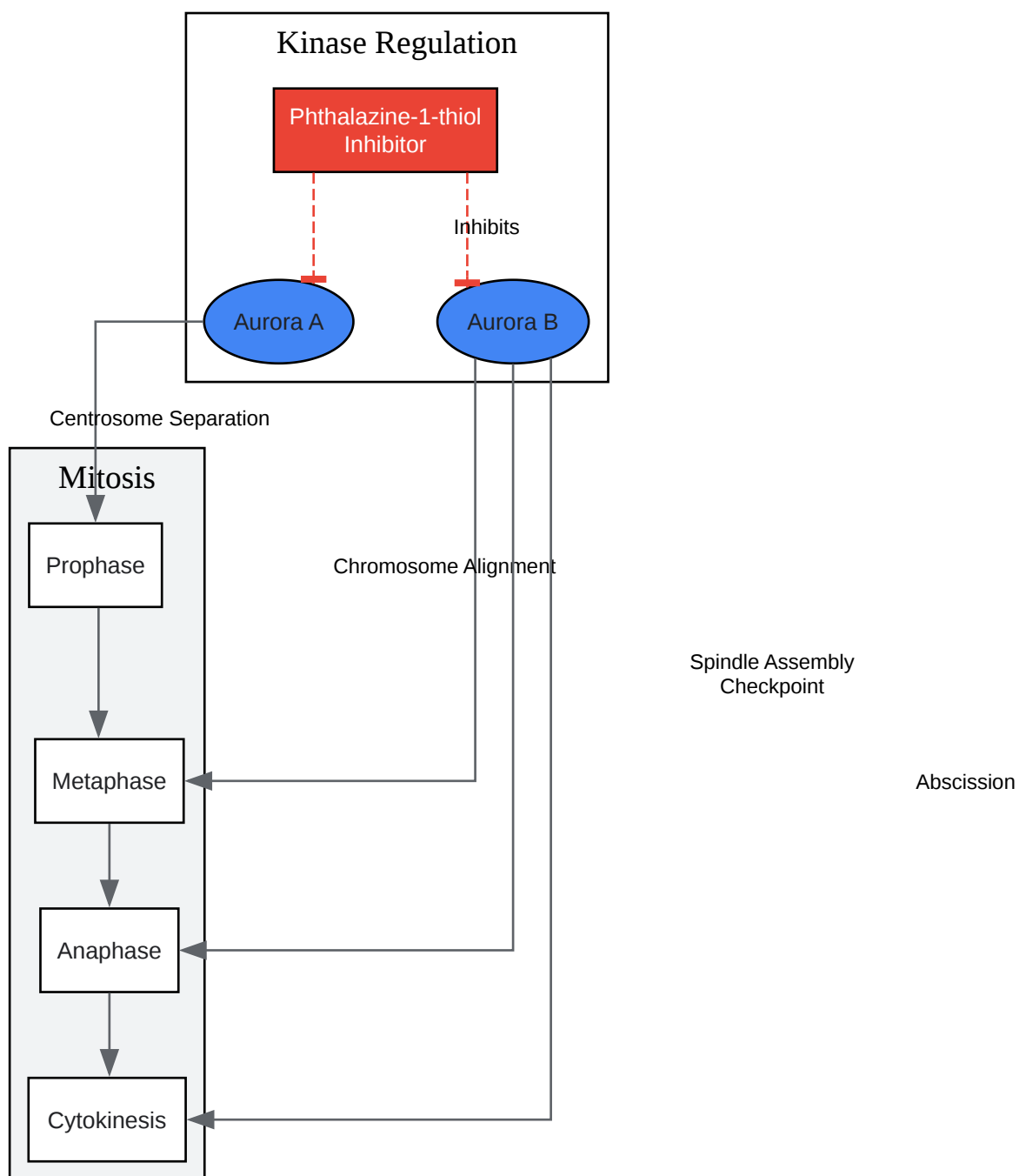
Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow for the discovery of **phthalazine-1-thiol** based kinase inhibitors.



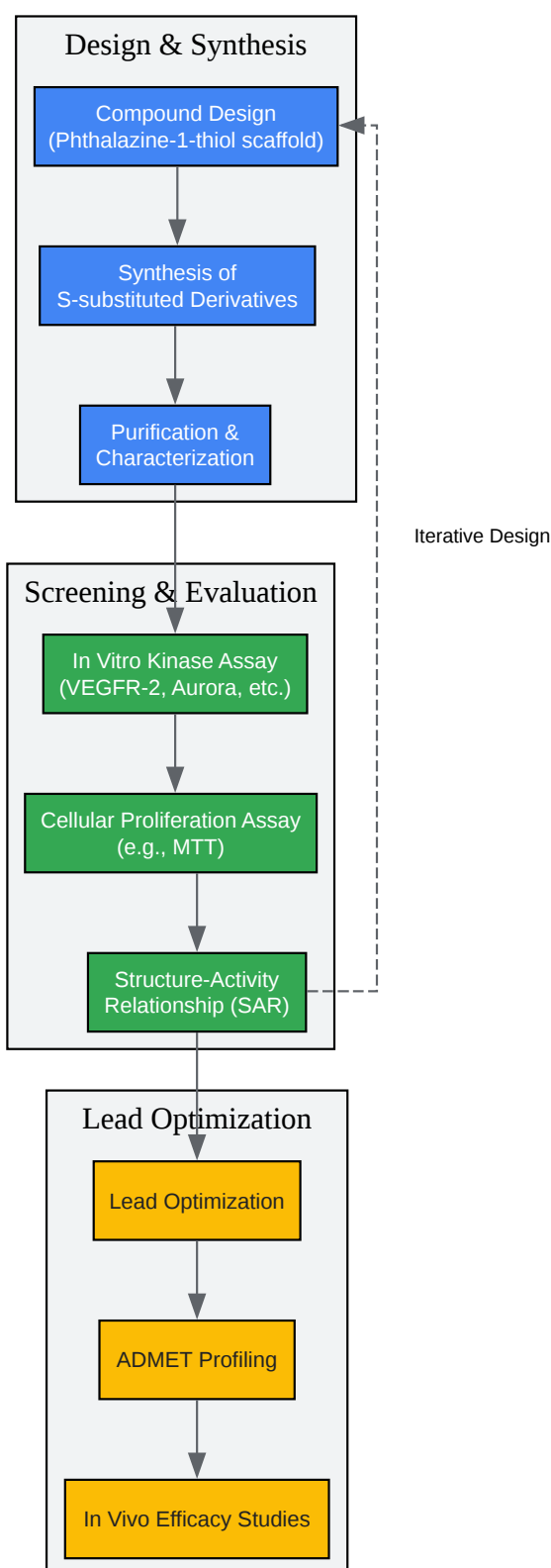
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Caption: VEGFR-2 signaling pathway and point of inhibition.



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Caption: Aurora kinase signaling in mitosis.



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